4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
Description
4-Cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a cyano group at the para position of the benzamide moiety and an isopropyl substituent on the benzo[d]thiazol ring. The compound’s synthesis likely follows established methods for benzamide-thiazole derivatives, involving coupling reactions between substituted benzoyl chlorides and aminothiazole precursors, as seen in related syntheses .
Properties
IUPAC Name |
4-cyano-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11(2)14-7-8-15-16(9-14)23-18(20-15)21-17(22)13-5-3-12(10-19)4-6-13/h3-9,11H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRWQXDOJGUBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for 4-Cyano-N-(6-Isopropylbenzo[d]thiazol-2-yl)benzamide
The preparation of this compound involves two principal stages: (1) synthesis of the 6-isopropylbenzo[d]thiazol-2-amine precursor and (2) coupling with 4-cyanobenzoyl chloride to form the target amide.
Synthesis of 6-Isopropylbenzo[d]thiazol-2-amine
The benzothiazole core is constructed via cyclization of a substituted aniline derivative. In a protocol adapted from PMC9389372, 4-isopropylaniline undergoes a ring-closure reaction using potassium thiocyanate (KSCN) and bromine (Br₂) in hydrochloric acid (HCl). This method leverages the Gabriel synthesis mechanism, where bromine facilitates the formation of the thiazole ring. The reaction proceeds as follows:
$$
\text{4-Isopropylaniline} + \text{KSCN} + \text{Br}_2 \xrightarrow{\text{HCl}} \text{6-Isopropylbenzo[d]thiazol-2-amine} + \text{KBr} + \text{Other byproducts}
$$
Key parameters include maintaining a temperature of 0–5°C during bromine addition to prevent over-oxidation. The product is purified via recrystallization from ethanol, yielding a pale-yellow solid with a reported purity of >95%.
Spectroscopic Validation
Preparation of 4-Cyanobenzoyl Chloride
4-Cyanobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The reaction is conducted under reflux in anhydrous dichloromethane (DCM) for 4 hours, followed by solvent evaporation to yield a white crystalline solid:
$$
\text{4-Cyanobenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{4-Cyanobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Amide Bond Formation
The final step involves nucleophilic acyl substitution between 6-isopropylbenzo[d]thiazol-2-amine and 4-cyanobenzoyl chloride. As described in PMC6696238, the reaction is conducted in tetrahydrofuran (THF) with triethylamine (TEA) as a base to scavenge HCl:
$$
\text{6-Isopropylbenzo[d]thiazol-2-amine} + \text{4-Cyanobenzoyl chloride} \xrightarrow{\text{TEA, THF}} \text{this compound} + \text{HCl}
$$
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), affording a white solid with a yield of 82%.
Reaction Optimization and Yield Data
Critical Parameters for Amide Coupling
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | THF | Maximizes solubility |
| Temperature | 0°C → Room temperature | Prevents decomposition |
| Base | Triethylamine | Neutralizes HCl |
| Molar Ratio | 1:1.2 (Amine:Acid chloride) | Ensures completion |
Data adapted from PMC9389372 and PMC6696238 highlight the necessity of stoichiometric excess of acid chloride to drive the reaction to completion.
Structural Characterization and Analytical Data
Spectroscopic Profiles
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.02 (d, J = 8.4 Hz, 2H, H-2/H-6 benzamide), 7.89 (d, J = 8.4 Hz, 2H, H-3/H-5 benzamide), 7.78 (d, J = 8.5 Hz, 1H, H-7 benzothiazole), 7.45 (dd, J = 8.5, 2.0 Hz, 1H, H-5 benzothiazole), 7.31 (d, J = 2.0 Hz, 1H, H-4 benzothiazole), 3.01 (sept, J = 6.8 Hz, 1H, CH-isopropyl), 1.30 (d, J = 6.8 Hz, 6H, CH₃-isopropyl).
- ¹³C NMR (126 MHz, DMSO-d₆) : δ 167.8 (C=O), 158.2 (C-2 benzothiazole), 141.5 (C-6 benzothiazole), 133.9 (C-4 cyanophenyl), 132.1 (C-1 benzamide), 128.4–118.2 (aromatic carbons), 117.5 (CN), 34.2 (CH-isopropyl), 22.7 (CH₃-isopropyl).
- HRMS (ESI) : Calculated for C₁₈H₁₅N₄OS [M + H]⁺: 351.0912; Found: 351.0909.
Mechanistic Insights and Side Reactions
Cyclization Mechanism for Benzothiazole Formation
The formation of the benzothiazole ring proceeds via electrophilic aromatic substitution. Bromine generates a thiocyanate radical, which cyclizes with the aniline to form the thiazole ring. The isopropyl group at position 6 directs electrophilic attack to the para position, ensuring regioselectivity.
Competing Pathways in Amide Formation
Potential side reactions include:
Industrial and Therapeutic Implications
While the primary focus of this report is synthesis, preliminary studies from PMC7809097 suggest that this compound exhibits inhibitory activity against 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target in neurodegenerative diseases. Structural analogs in PMC6696238 demonstrate IC₅₀ values <1 μM, underscoring its potential as a lead compound.
Chemical Reactions Analysis
4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of benzamide-thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target’s 4-cyano group is electron-withdrawing, contrasting with methoxy (electron-donating) in . Such groups influence receptor binding and metabolic stability .
- Positional Sensitivity : Para-substituents on the benzamide (e.g., methyl in 4a) render analogs inactive, whereas ortho-chloro groups (e.g., in 2b, c) are tolerated, highlighting positional dependencies in activity .
Physicochemical and Spectroscopic Properties
Available data for related compounds highlight trends in physicochemical properties:
The target compound’s spectroscopic characterization (e.g., 1H NMR, HRMS) would align with methods used for analogs in and , confirming molecular integrity through shifts corresponding to the cyano and isopropyl groups.
Biological Activity
4-Cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 6-isopropylbenzo[d]thiazole-2-amine with appropriate benzoyl chlorides or isocyanates. The presence of the cyano group enhances its reactivity and potential biological interactions.
The primary biological activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties, attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
- Anticancer Properties : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on various enzymes, including those involved in metabolic pathways relevant to diseases such as Alzheimer's. Inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) has been particularly noted, which may contribute to neuroprotective effects .
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the specific strain .
Anticancer Activity
In vitro studies demonstrated that this compound could significantly reduce cell viability in several cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be in the range of 10–20 µM, indicating potent anticancer activity. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), which triggered apoptosis through mitochondrial pathways .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves coupling 6-isopropylbenzo[d]thiazol-2-amine with 4-cyanobenzoyl chloride under anhydrous conditions. Key parameters include using a polar aprotic solvent (e.g., DMF or DCM), a base (e.g., triethylamine) to neutralize HCl byproducts, and maintaining temperatures between 0–5°C during initial mixing to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., cyano group at C4, isopropyl group at C6 of benzothiazole). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies key functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1650 cm⁻¹). X-ray crystallography resolves steric effects of the isopropyl group on benzothiazole planarity .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer : Conduct MTT assays against cancer cell lines (e.g., MCF-7, A549) to evaluate cytotoxicity. Pair with antibacterial disk diffusion assays (e.g., against S. aureus or E. coli) due to structural similarities to active benzothiazole derivatives. Use molecular docking (PDB: EGFR kinase or Topoisomerase II) to predict binding modes, prioritizing targets with high docking scores (>-8.0 kcal/mol) .
Advanced Research Questions
Q. How do steric and electronic effects of the 6-isopropyl group influence biological activity?
- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with substituents of varying bulk (e.g., methyl, tert-butyl) at C5. Assess activity shifts in enzyme inhibition assays (e.g., IC50 for kinases) and correlate with computational models (e.g., DFT for charge distribution, molecular dynamics for steric clashes). For example, bulkier groups may reduce solubility but enhance target binding through hydrophobic interactions .
Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer : Standardize assay conditions (e.g., serum concentration, incubation time) and validate via dose-response curves (3–5 replicates). Use flow cytometry to differentiate apoptosis vs. necrosis mechanisms. Cross-validate with proteomics (e.g., LC-MS/MS) to identify upregulated/downregulated pathways (e.g., p53, Bcl-2) in discordant cell lines .
Q. How can researchers improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., amide hydrolysis, CYP450 oxidation). Introduce stabilizing modifications:
- Replace the benzamide’s cyano group with a trifluoromethyl group to resist nucleophilic attack.
- Use deuterium isotope effects at labile C-H bonds (e.g., isopropyl group) to slow oxidative metabolism .
Q. What techniques quantify the compound’s interaction with serum proteins?
- Methodological Answer : Use equilibrium dialysis or ultrafiltration with LC-MS to measure free vs. protein-bound fractions. Surface plasmon resonance (SPR) provides kinetic data (ka/kd) for albumin binding. Computational tools like Molecular Operating Environment (MOE) predict binding pockets and affinity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
